![molecular formula C17H15NO3S2 B14248854 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is a complex organic compound characterized by the presence of thiophene rings, a nitrophenol group, and a bis-methylthiophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene with formaldehyde to form bis(5-methylthiophen-2-yl)methane. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-aminophenol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenol group may participate in redox reactions, while the thiophene rings can engage in π-π interactions with biological molecules. These interactions could potentially modulate enzyme activities or disrupt cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Bis(5-methylthiophen-2-yl)methyl]-5-methylthiophene
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 4,4-(Cyclopentadiene-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is unique due to the presence of both nitrophenol and bis-methylthiophenylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C17H15NO3S2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H15NO3S2/c1-10-3-7-15(22-10)17(16-8-4-11(2)23-16)13-9-12(18(20)21)5-6-14(13)19/h3-9,17,19H,1-2H3 |
Clave InChI |
JIUZYBHAEDZYKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
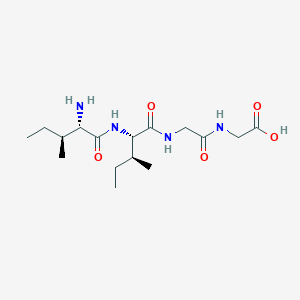
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
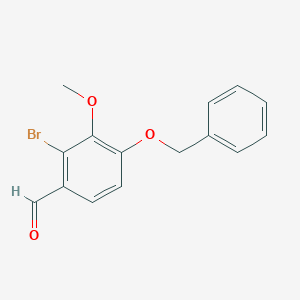
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
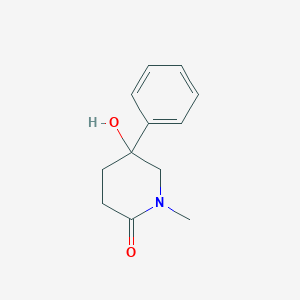
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
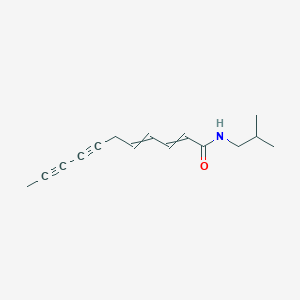
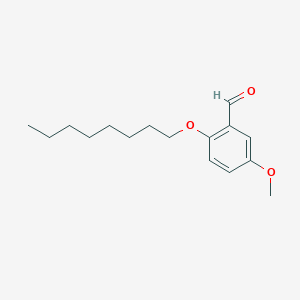
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
